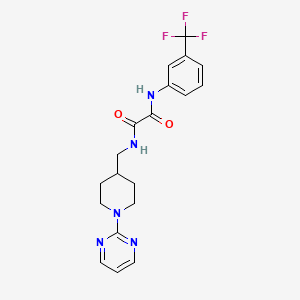

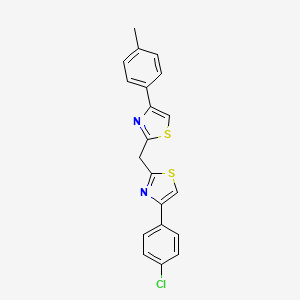

N1-((1-(嘧啶-2-基)哌啶-4-基)甲基)-N2-(3-(三氟甲基)苯基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a chemical entity that appears to be structurally related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural motifs, such as a pyrimidinyl group attached to a piperidine or piperazine ring, and the presence of a trifluoromethylphenyl group. These structural features are often seen in molecules with biological activity, such as analgesics and compounds with central nervous system (CNS) activity .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions that typically start with the formation of a core structure followed by functional group modifications. For instance, the synthesis of a fentanyl analogue involved the formation of a piperidine ring attached to a phenyl group, which is then further modified . Similarly, the synthesis of a pyrimidinyl-guanidine compound was confirmed using various spectroscopic techniques, indicating a methodical approach to constructing the molecule and verifying its structure . The synthesis of N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide would likely follow a similar pathway, starting with the formation of the piperidine-pyrimidinyl core and subsequent attachment of the trifluoromethylphenyl group through oxalamide linkage.

Molecular Structure Analysis

The molecular structure of compounds similar to N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been characterized using techniques such as NMR spectroscopy and X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and the geometry of the molecular framework. For example, the crystal structure of a fentanyl analogue revealed centrosymmetrically related cations and anions arranged in a supramolecular motif . The molecular structure of the compound would likely exhibit similar intricate arrangements, which could be elucidated using these analytical methods.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures has been explored to some extent. For example, the protonation of a fentanyl analogue occurs on the piperidine ring, as verified by both solid-state and solution-phase studies . This suggests that the piperidine nitrogen in N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide would also be a site of protonation and could participate in various chemical reactions, potentially affecting the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds provide insight into their behavior in biological systems. For instance, the presence of a trifluoromethyl group can influence the lipophilicity of the molecule, which in turn affects its ability to cross biological membranes . The pyrimidinyl and piperidine rings can contribute to the compound's stability and solubility. The specific physical and chemical properties of N1-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide would need to be determined experimentally, but they are likely to be influenced by these functional groups.

科学研究应用

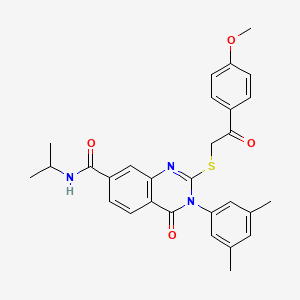

合成和抗癌潜力

该化合物的衍生物已被合成并评估其抗血管生成和 DNA 切割活性,这些活性在癌症治疗中至关重要。某些衍生物表现出显着的抗血管生成和 DNA 切割活性,表明它们通过抑制肿瘤中血管形成和影响癌细胞 DNA 而具有作为抗癌剂的潜力 (Vinaya Kambappa 等,2017)。

药物分析中的方法学进步

在非水毛细管电泳中,已实现对相关物质(包括 N1-((1-(嘧啶-2-基)哌啶-4-基)甲基)-N2-(3-(三氟甲基)苯基)草酰胺及其衍生物)的分析分离方面的进步。此技术优化了分离过程,这对于药物的质量控制至关重要 (Lei Ye 等,2012)。

神经系统疾病的治疗

对结构相似的化合物的研究导致了甘氨酸转运蛋白 1 (GlyT1) 的有效抑制剂的发现,通过改变大脑中的甘氨酸水平,在治疗神经系统疾病方面显示出前景 (Shuji Yamamoto 等,2016)。

抗肿瘤酪氨酸激酶抑制

该化合物的相关抗肿瘤酪氨酸激酶抑制剂(如氟马替尼)正在进行临床试验,用于治疗慢性髓性白血病 (CML),突出了此类化合物在靶向癌症治疗中的潜力 (Aishen Gong 等,2010)。

组蛋白脱乙酰酶抑制在癌症治疗中的应用

与 N1-((1-(嘧啶-2-基)哌啶-4-基)甲基)-N2-(3-(三氟甲基)苯基)草酰胺结构相关的化合物已被探索作为组蛋白脱乙酰酶 (HDAC) 抑制剂,由于它们能够调节基因表达并诱导癌细胞凋亡,因此成为癌症治疗的一种很有前景的方法 (Nancy Z. Zhou 等,2008)。

作用机制

Pyrimidinyl Piperidine Compounds

The pyrimidinyl piperidine part of the molecule is a common structure in medicinal chemistry. Compounds with this structure have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Trifluoromethyl Phenyl Compounds

The trifluoromethyl phenyl part of the molecule is also a common feature in many bioactive compounds. The trifluoromethyl group is often used to improve the potency and selectivity of a drug molecule .

Suzuki–Miyaura Coupling

This compound might be synthesized using the Suzuki–Miyaura coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction. This reaction is widely used in organic chemistry to form carbon-carbon bonds .

未来方向

属性

IUPAC Name |

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N5O2/c20-19(21,22)14-3-1-4-15(11-14)26-17(29)16(28)25-12-13-5-9-27(10-6-13)18-23-7-2-8-24-18/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZIHPYHZBTVCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

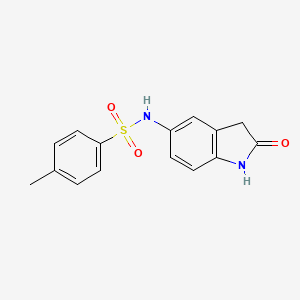

![N-(2,6-dimethylphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]butanamide](/img/structure/B2532638.png)

![4-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2532639.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2532640.png)

![methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2532641.png)

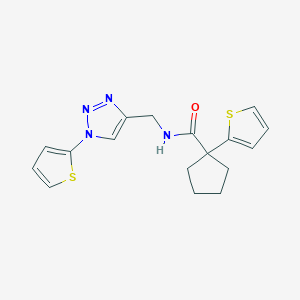

![2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2532643.png)

![2-(4-Chlorophenoxy)-1-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2532647.png)

![2-(benzylthio)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2532649.png)

![2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2532652.png)